N-(3,4,5-trimethoxybenzyl)cyclopentanecarboxamide
Overview
Description
N-(3,4,5-trimethoxybenzyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C16H23NO4 and its molecular weight is 293.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 293.16270821 g/mol and the complexity rating of the compound is 316. The solubility of this chemical has been described as >44 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antitubulin and Cytotoxic Activities
- A study by Cushman et al. (1993) explored compounds including N-(3,4,5-trimethoxybenzyl)aniline salts for their potential in inhibiting tubulin polymerization and cytotoxicity in cancer cell lines. The smaller the substituent in the aniline ring, the greater the potency, indicating a significant relationship between the compound's structure and its antitubulin activity and cytotoxicity (Cushman, He, Lin, & Hamel, 1993).
Anti-inflammatory Agents
- Kaur et al. (2018) synthesized a series of derivatives with the N-(3,4,5-trimethoxybenzyl) moiety, finding several compounds to be potent COX-2 inhibitors with significant in vivo anti-inflammatory activity. These compounds showed promising results in carrageenan-induced rat paw edema models and exhibited gastric tolerance better than ibuprofen (Kaur, Pathak, Sharma, Narasimhan, Sharma, Mathur, & Wakode, 2018).
Antioxidant Activities
- Research by Kareem et al. (2016) involved synthesizing compounds bearing the 3,4,5-trimethoxybenzyloxy group, demonstrating strong free radical scavenging and antioxidant activities. This study highlights the compound's potential as an antioxidant agent (Kareem, Nordin, Heidelberg, Abdul-Aziz, & Ariffin, 2016).
Iron Chelation and Oxidative Stress
- A study by Galey et al. (1996) on N,N'-bis-(3,4,5-trimethoxybenzyl) ethylenediamine N,N,-diacetic acid highlighted its potential as an iron chelator with applications against oxidative stress. This compound could protect against DNA damage, protein damage, and lipid peroxidation induced by Fenton chemistry (Galey, Dumats, Genard, Destree, Pichaud, Cctroux, Marrot, Beck, Fernandez, & Barre, 1996).
Antibacterial Properties
- Pohjanpelto, Sarmela, and Raines (1974) investigated Trimethoprim, a compound containing a trimethoxybenzyl moiety, for its antibacterial properties. This study focused on its penetration into the aqueous humor, indicating its potential in treating ocular bacterial infections (Pohjanpelto, Sarmela, & Raines, 1974).
Reaction Kinetics and Pathways
- Dodd and Huang (2007) studied the aqueous chlorination of Trimethoprim, focusing on reaction kinetics and pathways. This research provides insights into the environmental impact and behavior of trimethoxybenzyl-containing compounds in water treatment processes (Dodd & Huang, 2007).
Molecular Structure and Drug Binding
- Koetzle and Williams (1976) conducted a neutron diffraction study on the structure of Trimethoprim, offering a high-precision description of the drug's molecular structure. This research is crucial for understanding how such compounds interact with their targets at a molecular level (Koetzle & Williams, 1976).
Alternative Energy Input in Chemical Reactions
- Azua et al. (2012) used Ir complexes with 3,4,5-trimethoxybenzyl N-substituents in the reduction of aldehydes and ketones, employing alternative energy sources like microwaves and ultrasound. This research demonstrates the compound's role in facilitating environmentally friendly chemical processes (Azua, Mata, Peris, Lamaty, Martínez, & Colacino, 2012).
Structural Properties for Material Synthesis
- Pan et al. (2005) explored the structural properties of methoxy derivatives of benzyl bromide, including 3,4,5-trimethoxybenzyl bromide. This study is significant for its potential application in the synthesis of dendritic materials (Pan, Cheung, Harris, Constable, & Housecroft, 2005).
Inducer Activity in Biomedical Research
- Alsaid et al. (2015) reported the synthesis of enaminone derivatives bearing the 3,4,5-trimethoxyphenyl moieties. These compounds can induce the cytoprotective enzyme NQO1, illustrating their potential in biomedical research (Alsaid, Ghorab, Higgins, Dinkova-Kostova, & Shahat, 2015).
Fluorescence Quenching in Biologically Active Carboxamide
- Patil et al. (2012) conducted fluorescence quenching studies of a carboxamide derivative with a trimethoxybenzyl moiety, contributing to the understanding of quenching mechanisms in various solvents. This research has implications for the design and application of fluorescent probes in biological systems (Patil, Melavanki, Kapatkar, Chandrasekhar, Ayachit, & Umapathy, 2012).
Properties
IUPAC Name |
N-[(3,4,5-trimethoxyphenyl)methyl]cyclopentanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-19-13-8-11(9-14(20-2)15(13)21-3)10-17-16(18)12-6-4-5-7-12/h8-9,12H,4-7,10H2,1-3H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDRKRCNJUPNCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNC(=O)C2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49670983 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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